S-farnesylcysteine
Overview
Description
S-farnesylcysteine is a compound that plays a crucial role in the post-translational modification of proteins, specifically through a process known as prenylation. This modification involves the addition of a farnesyl group to a cysteine residue at or near the C-terminus of a target protein. This process is essential for the proper localization and function of various proteins within the cell, particularly those involved in cellular signaling, DNA replication, and trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-farnesylcysteine typically involves the enzymatic transfer of a farnesyl group from farnesyl diphosphate to a cysteine residue on the target protein. This reaction is catalyzed by the enzyme farnesyltransferase. The reaction conditions generally require the presence of a zinc ion, which is coordinated at the active site of the enzyme, facilitating the transfer of the farnesyl group .
Industrial Production Methods
Industrial production of this compound involves the large-scale cultivation of cells that express the necessary enzymes for prenylation. These cells are harvested, and the proteins are extracted and purified. The farnesylation process is then carried out in vitro using purified farnesyltransferase and farnesyl diphosphate .
Chemical Reactions Analysis
Types of Reactions
S-farnesylcysteine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: This reaction can break disulfide bonds, reverting the cysteine residues to their thiol forms.
Substitution: This reaction involves the replacement of the farnesyl group with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH and temperature to ensure the stability of the protein and the farnesyl group .
Major Products Formed
The major products formed from these reactions include disulfide-linked proteins, reduced thiol proteins, and proteins with substituted chemical groups. These modifications can significantly alter the function and localization of the proteins within the cell .
Scientific Research Applications
S-farnesylcysteine has a wide range of applications in scientific research, including:
Chemistry: It is used to study the mechanisms of protein prenylation and the role of lipid modifications in protein function.
Biology: It is essential for understanding cellular signaling pathways, particularly those involving small GTPases like Ras proteins.
Medicine: this compound and its analogs are being investigated as potential therapeutic agents for diseases such as cancer and progeria, where abnormal prenylation plays a role.
Industry: It is used in the development of anti-inflammatory and anti-aging skincare products due to its ability to modulate cellular signaling pathways
Mechanism of Action
The mechanism of action of S-farnesylcysteine involves the covalent attachment of a farnesyl group to the thiol group of a cysteine residue on the target protein. This modification facilitates the anchoring of the protein to cellular membranes, which is crucial for its proper localization and function. The farnesyl group interacts with specific lipid domains within the membrane, allowing the protein to participate in various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-farnesylcysteine include:
Geranylgeranylcysteine: Another prenylated cysteine derivative that involves the addition of a geranylgeranyl group instead of a farnesyl group.
N-acetyl-S-farnesyl-L-cysteine: An analog of this compound with an acetyl group added to the amino group of cysteine.
Uniqueness
This compound is unique in its ability to specifically target proteins with a C-terminal CAAX motif, where the farnesyl group is added to the cysteine residue. This specificity is crucial for the proper function of many signaling proteins, particularly those involved in cell growth and differentiation .
Properties
IUPAC Name |
(2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-22-13-17(19)18(20)21/h7,9,11,17H,5-6,8,10,12-13,19H2,1-4H3,(H,20,21)/b15-9+,16-11+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSLNQMKLROGCL-BCYUYYMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)N)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316758 | |
Record name | Farnesylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Farnesylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68000-92-0 | |
Record name | Farnesylcysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68000-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Farnesylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068000920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farnesylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-FARNESYL CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59S52SU9NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Farnesylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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